molecular formula C14H22N2 B2598314 1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine CAS No. 869945-55-1

1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine

Cat. No.: B2598314
CAS No.: 869945-55-1
M. Wt: 218.344
InChI Key: TWSCIOBPDLQSBM-UHFFFAOYSA-N
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Description

1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine (CAS: 869945-55-1) is a piperidine-derived arylalkylamine featuring a 4-methyl-substituted piperidine ring attached to the para position of a phenyl group, with an ethylamine side chain. Its molecular formula is C14H22N2, and it has a molecular weight of 218.34 g/mol . This compound is of interest in medicinal chemistry due to the piperidine moiety's prevalence in bioactive molecules, particularly in central nervous system (CNS) targets.

Properties

IUPAC Name

1-[4-(4-methylpiperidin-1-yl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-7-9-16(10-8-11)14-5-3-13(4-6-14)12(2)15/h3-6,11-12H,7-10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSCIOBPDLQSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine typically involves the reaction of 4-methylpiperidine with a suitable phenyl derivative. One common method includes the alkylation of 4-methylpiperidine with a phenyl ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine is primarily studied for its potential therapeutic effects. Research indicates that it may inhibit specific enzymes involved in metabolic disorders. For example, compounds related to this structure have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in conditions such as type 2 diabetes and obesity .

Case Study : A study investigated the effects of similar piperidine derivatives on insulin resistance and hypertension, demonstrating their potential as treatments for metabolic syndrome .

Neuropharmacology

This compound has been evaluated for its neuroprotective properties. It may play a role in treating central nervous system disorders by modulating neurotransmitter systems. The piperidine structure is known to interact with dopamine and serotonin receptors, which are critical in managing conditions like depression and anxiety.

Case Study : Research highlighted the use of piperidine derivatives in animal models of Alzheimer's disease, suggesting that they could improve cognitive function through neuroprotective mechanisms .

Synthetic Intermediate

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds.

Applications :

  • Used in the synthesis of other biologically active compounds.
  • Acts as a precursor for developing new drugs targeting specific diseases.

Summary of Applications

Application AreaDescriptionCase Studies/References
Medicinal ChemistryInhibition of metabolic syndrome-related enzymes
NeuropharmacologyPotential treatment for CNS disorders
Synthetic IntermediateBuilding block for synthesizing complex organic compounds

Mechanism of Action

The mechanism of action of 1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist at certain receptor sites, influencing physiological processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Isomers: Positional Variations on the Piperidine Ring

Compound 1 : 1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine (CAS: 869945-55-1)

  • Key Feature : 4-Methyl substitution on the piperidine ring.
  • Molecular Weight : 218.34 g/mol .

Compound 2 : 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine (CAS: 869945-54-0)

  • Key Feature : 3-Methyl substitution on the piperidine ring.
  • Molecular Weight : 218.34 g/mol .
  • Comparison: The positional isomerism (3- vs. For example, the 4-methyl isomer may exhibit better steric compatibility with flat receptor surfaces, while the 3-methyl variant could enhance conformational flexibility .

Piperidine Ring Substitution vs. Other Aromatic Modifications

Compound 3 : 1-(4-Piperidin-1-yl-phenyl)-ethylamine (CAS: 869943-44-2)

  • Key Feature : Unsubstituted piperidine ring.
  • Molecular Formula : C13H20N2; Molecular Weight : 204.31 g/mol .

Compound 4 : N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine (CAS: 574731-05-8)

  • Key Feature : Trifluoromethyl (-CF3) substituent on the phenyl ring and N-methylation.
  • Molecular Formula : C10H12F3N; Molecular Weight : 203.21 g/mol .
  • Comparison: The electron-withdrawing -CF3 group increases electrophilicity, which may enhance binding to serotonin or dopamine receptors through dipole interactions.

Halogenated and Alkoxy Derivatives

Compound 5 : 1-(4-Bromophenyl)ethylamine hydrochloride (CAS: 84499-73-0)

  • Key Feature : Bromine substituent on the phenyl ring; hydrochloride salt.
  • Molecular Formula : C8H11BrClN; Molecular Weight : 236.54 g/mol .
  • Comparison: The bromine atom introduces steric bulk and polarizability, favoring halogen bonding. The hydrochloride salt enhances water solubility (critical for intravenous formulations) but may reduce oral bioavailability due to high polarity .

Compound 6 : 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine (CAS: 942938-39-8)

  • Key Feature : Trifluoroethoxy (-OCH2CF3) substituent.
  • Molecular Formula: C10H12F3NO; Molecular Weight: 219.20 g/mol .

Stereochemical and N-Substituted Variants

Compound 7 : (S)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine (CAS: 672906-71-7)

  • Key Feature : Chiral center at the ethylamine carbon and N-methylation.
  • Molecular Formula : C10H12F3N; Molecular Weight : 203.20 g/mol .
  • Comparison: The (S)-enantiomer may exhibit enantioselective binding to receptors like monoamine transporters. N-Methylation could reduce first-pass metabolism by protecting the amine from oxidative deamination .

Research Implications and Gaps

  • Steric and Electronic Effects : The 4-methyl-piperidine variant (Compound 1) likely exhibits higher lipophilicity (clogP ~2.5) than its 3-methyl analog (Compound 2), influencing CNS penetration .
  • Metabolic Stability : Fluorinated derivatives (Compounds 4, 6, 7) may resist cytochrome P450 oxidation due to the strength of C-F bonds, enhancing half-life .
  • Synthetic Accessibility : Piperidine-containing compounds (Compounds 1–3) require multi-step syntheses, whereas halogenated analogs (Compounds 4–5) can be prepared via simpler aryl halide amination .

Note: Direct comparative pharmacological data are absent in the provided evidence. Further studies measuring binding affinities (e.g., for sigma-1 or serotonin receptors) and ADMET properties are needed to validate structure-activity relationships.

Biological Activity

1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine, commonly referred to as a piperidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound's structural characteristics enable it to interact with various biological systems, making it a subject of extensive research.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group and an ethylamine side chain, which contributes to its biological activity. The general formula can be represented as follows:

C14H20N2\text{C}_{14}\text{H}_{20}\text{N}_{2}

This compound interacts with several molecular targets in biological systems. Its mechanism of action may involve:

  • Receptor Modulation : The piperidine ring can engage with neurotransmitter receptors, influencing mood and cognitive functions. This interaction is particularly relevant in neuropharmacology.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, potentially affecting cell proliferation and survival.

Neuropharmacological Effects

Research indicates that this compound exhibits significant potential in modulating neurotransmitter systems. Studies have shown its ability to influence:

  • Mood Disorders : By interacting with serotonin and dopamine receptors, it may serve as a candidate for treating depression and anxiety disorders.
  • Cognitive Functions : It has been reported to enhance cognitive performance in animal models, suggesting potential applications in treating cognitive decline.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For example, research on similar piperidine derivatives has demonstrated their ability to inhibit tumor cell proliferation and migration. Key findings include:

  • Inhibition of Cell Proliferation : Compounds structurally related to this compound have shown significant inhibition of cancer cell lines.
  • Mechanism of Action : The compound may induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis, which is crucial for cellular antioxidant defense mechanisms .

Table 1: Summary of Biological Activities

Activity Effect Reference
NeuropharmacologicalModulates serotonin/dopamine receptors
AntitumorInhibits tumor cell proliferation
Cognitive EnhancementImproves performance in cognitive tasks

Detailed Research Findings

  • Neuropharmacology : A study indicated that this compound could enhance synaptic plasticity through its action on NMDA receptors, suggesting potential use in neurodegenerative diseases .
  • Antitumor Mechanism : In vitro assays demonstrated that the compound significantly reduced the viability of various cancer cell lines by inducing oxidative stress and apoptosis .
  • Inflammatory Response Modulation : Another study found that derivatives of this compound could suppress inflammatory cytokine production, indicating its potential utility in treating inflammatory disorders .

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